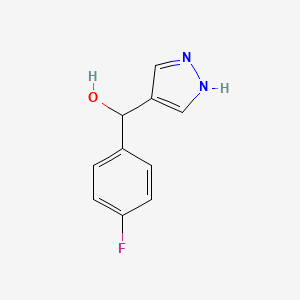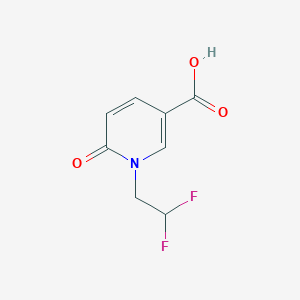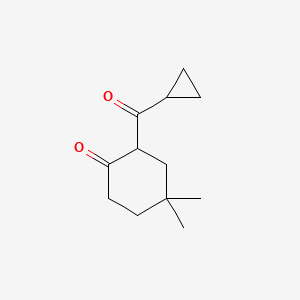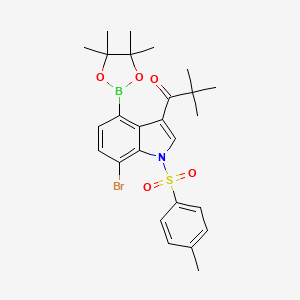![molecular formula C8H10ClNOS B15276150 3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . This compound is characterized by the presence of a chlorinated thiophene ring attached to an azetidine ring via a methoxy linkage. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-[(5-Chlorothiophen-2-yl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with azetidine in the presence of a base to form the desired product The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction
Analyse Chemischer Reaktionen
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methoxy]azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the chlorinated thiophene ring and the azetidine moiety may contribute to its biological activity by facilitating interactions with enzymes, receptors, or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(5-Bromothiophen-2-yl)methoxy]azetidine: Similar structure but with a bromine atom instead of chlorine.
3-[(5-Methylthiophen-2-yl)methoxy]azetidine: Similar structure but with a methyl group instead of chlorine.
3-[(5-Fluorothiophen-2-yl)methoxy]azetidine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which may influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H10ClNOS |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
3-[(5-chlorothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI-Schlüssel |
QSRPKQAVRGPJGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


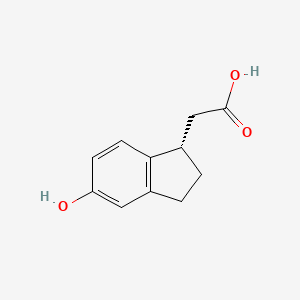
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
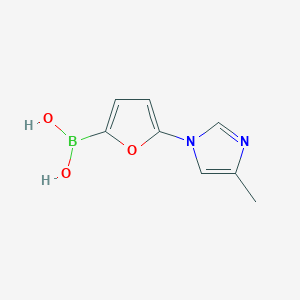
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
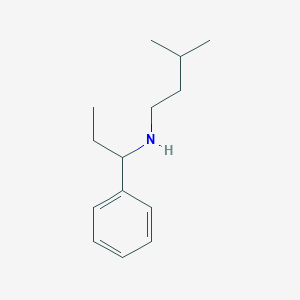
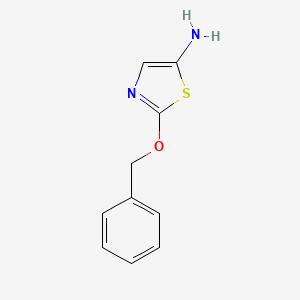

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
